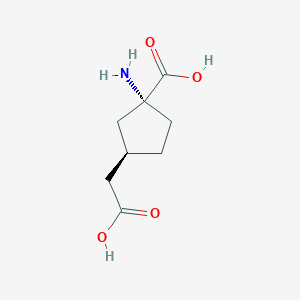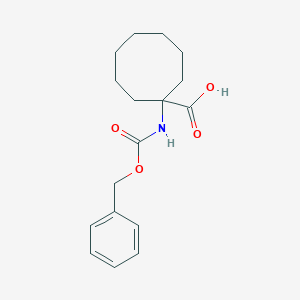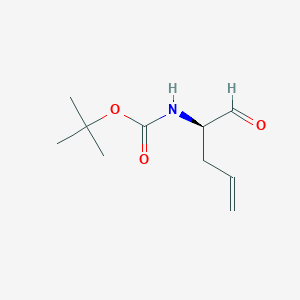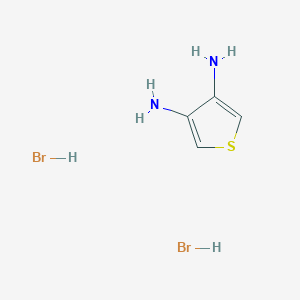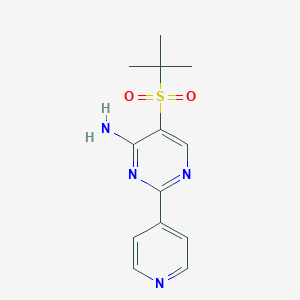
5-(tert-Butylsulfonyl)-2-(4-pyridyl)pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds, such as pyrazolo[1,5-a]pyrimidines, involves the condensation of aminoazoles and N,N-dialkyl(cinnamoyl)methanesulfonamides, demonstrating a method that might be adaptable for synthesizing 5-(tert-Butylsulfonyl)-2-(4-pyridyl)pyrimidin-4-amine. Such syntheses often employ versatile intermediates like N-tert-Butanesulfinyl imines, indicating the potential utility of sulfonyl and pyrimidine functionalities in asymmetric synthesis and ligand formation (Shvets et al., 2020).
Molecular Structure Analysis
The structural analysis of related compounds involves X-ray crystallography to elucidate the precise molecular geometry, demonstrating the importance of this technique in understanding the three-dimensional arrangement of atoms within a molecule. For instance, the study of N,N′-Bis(phenylsulfonyl)-1,2-bis(4-pyridyl)ethylenediamines provides insights into how substituents influence molecular conformation and potentially the reactivity and properties of 5-(tert-Butylsulfonyl)-2-(4-pyridyl)pyrimidin-4-amine (Braña et al., 1990).
Chemical Reactions and Properties
Chemical reactions involving pyrimidine derivatives often highlight the reactivity of such compounds towards nucleophiles, electrophiles, and various reagents. For example, reactions of ethyl 4-chloro-5-pyrimidinecarboxylates with 2-aminopyridine underscore the potential for generating novel pyrimidine-containing heterocycles, which could be relevant for synthesizing 5-(tert-Butylsulfonyl)-2-(4-pyridyl)pyrimidin-4-amine and exploring its chemical versatility (Kim, 1985).
Physical Properties Analysis
The introduction of tert-butyl and sulfonyl groups into pyrimidine and related heterocycles significantly impacts their physical properties, such as solubility and thermal stability. Polymers and compounds with tert-butyl substituents, for example, show enhanced solubility in polar solvents and display good thermal stability, which could be extrapolated to the physical properties of 5-(tert-Butylsulfonyl)-2-(4-pyridyl)pyrimidin-4-amine (Lu et al., 2014).
Chemical Properties Analysis
The chemical properties of pyrimidine derivatives, including their reactivity patterns and interactions with various reagents, are crucial for their application in organic synthesis and drug design. Studies on the reactions of 5-chloro-2-methylsulfonyl-4-pyrimidinecarboxylic acid and its esters with amines provide valuable insights into the reactivity of sulfonyl-substituted pyrimidines, which is relevant for understanding the chemical behavior of 5-(tert-Butylsulfonyl)-2-(4-pyridyl)pyrimidin-4-amine (Blyumin & Volovenko, 2000).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
5-(tert-Butylsulfonyl)-2-(4-pyridyl)pyrimidin-4-amine serves as a key intermediate in the synthesis of various pyrimidine derivatives, which are important in chemical research for their potential applications in medicinal chemistry and material science. The compound is involved in reactions leading to the synthesis of trisubstituted pyrimidines, which are synthesized through the condensation of ethyl 2-(2-alkylsulfanylethyl)-3-oxobutanoates with various amidines and thiourea. This process allows for the creation of compounds with potential biological activity and material properties (Arutyunyan, 2013).
Bioactive Compound Development
The compound also plays a role in the development of bioactive molecules, such as ligands for the histamine H4 receptor. Structure-activity relationship (SAR) studies involving the optimization of 2-aminopyrimidines have led to the discovery of compounds with significant in vitro potency and in vivo activity in models of inflammation and pain. This highlights the importance of 5-(tert-Butylsulfonyl)-2-(4-pyridyl)pyrimidin-4-amine in the development of new therapeutic agents (Altenbach et al., 2008).
Advanced Material Synthesis
In materials science, derivatives of 5-(tert-Butylsulfonyl)-2-(4-pyridyl)pyrimidin-4-amine are used in the synthesis of complex molecular structures, such as fused bicyclic alpha-amino acids and heterocyclic β-amino acids. These compounds find applications in the development of novel materials with unique properties, showcasing the versatility of pyrimidine derivatives in both biological and materials chemistry (Guenter & Gais, 2003).
Antimicrobial and Antitumor Agents
Furthermore, pyrimidine derivatives synthesized using 5-(tert-Butylsulfonyl)-2-(4-pyridyl)pyrimidin-4-amine as a starting point have been evaluated for their antimicrobial activity. This research contributes to the discovery of new antimicrobial agents that could be effective against a variety of bacterial and fungal pathogens (Mittal et al., 2011).
Propiedades
IUPAC Name |
5-tert-butylsulfonyl-2-pyridin-4-ylpyrimidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2S/c1-13(2,3)20(18,19)10-8-16-12(17-11(10)14)9-4-6-15-7-5-9/h4-8H,1-3H3,(H2,14,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXOJXJFPMBAECP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C1=CN=C(N=C1N)C2=CC=NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60381069 |
Source


|
| Record name | 5-(2-Methylpropane-2-sulfonyl)-2-(pyridin-4-yl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60381069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(tert-Butylsulfonyl)-2-(4-pyridyl)pyrimidin-4-amine | |
CAS RN |
175202-18-3 |
Source


|
| Record name | 5-[(1,1-Dimethylethyl)sulfonyl]-2-(4-pyridinyl)-4-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175202-18-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(2-Methylpropane-2-sulfonyl)-2-(pyridin-4-yl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60381069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

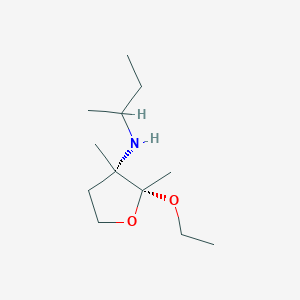

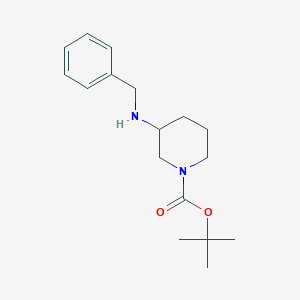
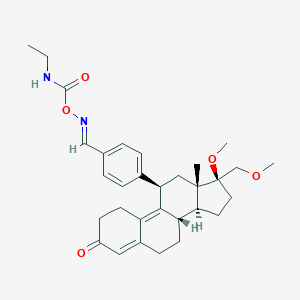
![3-[2-({3-[(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)methyl]cyclohex-2-en-1-ylidene}methyl)-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate](/img/structure/B63560.png)
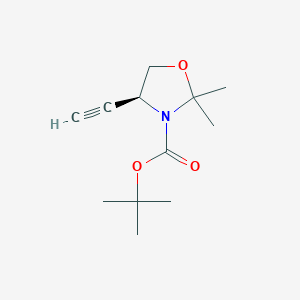
![(3R)-7-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-3-ol](/img/structure/B63563.png)
